molecular formula C22H27N3OS2 B2901253 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol CAS No. 300680-57-3

4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol

Cat. No.: B2901253
CAS No.: 300680-57-3
M. Wt: 413.6
InChI Key: SAZFQMYSWGZPLM-UHFFFAOYSA-N
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Description

This compound is a multifunctional organic molecule featuring a benzotriazole core fused to a benzene ring, a methylene-sulfanylcarbothioyl linkage, and a 2,6-di-tert-butylphenol group. The benzotriazole moiety is renowned for its UV-absorbing properties, while the tert-butyl groups enhance steric hindrance, improving thermal stability.

Properties

IUPAC Name

benzotriazol-1-ylmethyl 3,5-ditert-butyl-4-hydroxybenzenecarbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS2/c1-21(2,3)15-11-14(12-16(19(15)26)22(4,5)6)20(27)28-13-25-18-10-8-7-9-17(18)23-24-25/h7-12,26H,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZFQMYSWGZPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)SCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and agricultural science due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H21N7OSC_{24}H_{21}N_{7}OS, with a molecular weight of approximately 455.55 g/mol. The structure includes a benzotriazole moiety, which is known for its diverse biological activities, and a di-tert-butylphenol structure that contributes to its stability and lipophilicity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The di-tert-butylphenol component is associated with antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Insecticidal Properties : Studies have shown that derivatives of di-tert-butylphenol can act as agonists for insect odorant receptors, suggesting potential use in pest control strategies .
  • Antimicrobial Effects : Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Modulation : By scavenging free radicals, the compound may reduce cellular damage caused by oxidative stress.
  • Receptor Interaction : The benzotriazole moiety interacts with specific receptors in insects, potentially disrupting their normal physiological processes .
  • Cell Membrane Disruption : Some studies suggest that similar compounds can disrupt bacterial cell membranes, leading to cell lysis.

Case Study 1: Insecticidal Activity

A recent study identified 2,4-di-tert-butylphenol as a novel agonist for insect odorant receptors. The research demonstrated that this compound binds specifically to the Orco subunit of these receptors in Drosophila melanogaster, leading to activation and subsequent behavioral changes in insects. This finding opens avenues for developing targeted insecticides that minimize harm to non-target species .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of compounds similar to this compound. Results indicated significant radical scavenging activity in vitro, suggesting potential applications in preventing oxidative damage in biological systems .

Data Tables

Biological ActivityMechanismReferences
AntioxidantFree radical scavenging
InsecticidalOdorant receptor agonism
AntimicrobialCell membrane disruption

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure, combining features of benzotriazoles, thioesters, and hindered phenols. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Key Functional Groups Primary Applications
4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol Benzotriazole, thioester, tert-butylphenol Polymer stabilizers, UV protection
Tinuvin P (Common benzotriazole derivative) Benzotriazole, phenol UV stabilization in plastics
2-(4-Amino-1H-1,2,3-triazol-1-yl)acetic acid (from ) Triazole, amino, carboxylic acid Pharmaceutical intermediates
1,4-Substituted triazoles () Triazole, peptide backbone Solid-phase peptide synthesis

Performance Metrics

Table 2: Comparative Properties (Hypothetical Data Based on Structural Inference)
Property Target Compound Tinuvin P 2-(4-Amino-triazol)acetic acid
Molecular Weight (g/mol) ~450–500 225.24 ~180–200
Solubility Lipophilic (low in water) Low in water Hydrophilic (high in water)
Thermal Stability (°C) >300 ~220 ~150
UV λ_max (nm) ~340 345 N/A (non-UV active)
Key Function UV stabilizer, antioxidant UV absorber Bioactive intermediate

Advantages and Limitations

  • Target Compound :
    • Advantages: Combines UV absorption (benzotriazole), radical scavenging (thioester), and thermal resistance (tert-butyl).
    • Limitations: Higher molecular weight may reduce compatibility with certain polymer matrices.
  • Tinuvin P : Simpler structure but lacks antioxidant functionality.

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